4-Methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Overview
Description
4-Methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol is a complex organic compound with a unique structure that includes a phenol group, a methoxy group, and a piperazine ring
Preparation Methods
The synthesis of 4-Methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenol with 2-methoxyphenylpiperazine under specific conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The methoxy and phenol groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated or alkylated derivatives
Scientific Research Applications
4-Methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol can be compared with similar compounds such as:
4-Methoxyphenol: Known for its use as an antioxidant and stabilizer in various applications.
2-Methoxyphenylpiperazine: Studied for its potential as a psychoactive drug and its effects on the central nervous system.
4-Methoxyphenethylamine: Used as a precursor in the synthesis of other organic compounds and studied for its biological activities .
Properties
IUPAC Name |
4-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-16-7-8-18(22)15(13-16)14-20-9-11-21(12-10-20)17-5-3-4-6-19(17)24-2/h3-8,13,22H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWPKHKNOLPHON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385839 | |
Record name | 4-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415951-49-4, 5415-70-3 | |
Record name | 4-Methoxy-2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415951-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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